molecular formula C12H11N4NaO4S B12690120 Sodium 3-((2,4-diaminophenyl)azo)-4-hydroxybenzenesulphonate CAS No. 6054-80-4

Sodium 3-((2,4-diaminophenyl)azo)-4-hydroxybenzenesulphonate

Cat. No.: B12690120
CAS No.: 6054-80-4
M. Wt: 330.30 g/mol
InChI Key: UIDYZUQMPXFGED-UHFFFAOYSA-M
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Description

Sodium 3-((2,4-diaminophenyl)azo)-4-hydroxybenzenesulphonate (CAS 6054-80-4), also known commercially as Mordant Brown 13 (C.I. 13225), is an organic azo compound of significant interest in scientific research . This compound presents as a dark red to light brown powder and is highly soluble in water, yielding solutions that range from red to light yellow; it is also slightly soluble in ethanol, acetone, and Cellosolve . Its primary research application is as a model compound in the study of azo dyes, particularly in the textile industry for coloring fabrics, where its ability to produce a range of colors is leveraged . Furthermore, its distinct color-changing properties in different chemical environments make it a valuable reagent in analytical chemistry, where it can be employed in various chemical tests . For instance, in concentrated sulfuric acid, it dissolves to a brownish-orange color, turning orange upon dilution, while its aqueous solution turns orange with concentrated hydrochloric acid and a golden orange with strong caustic soda . The compound is synthesized via a diazotization reaction of 3-amino-4-hydroxybenzenesulfonic acid, followed by coupling with Benzene-1,3-diamine (also known as 2,4-diaminobenzene) . Azo dyes like this one, characterized by the functional group (-N=N-), represent over 60% of all synthetic dyes produced, underscoring their industrial importance . Beyond its colorant properties, ongoing research into azo dyes explores their potential biological activities, including antioxidant and antifungal properties, as well as their applications in advanced materials science, such as in nonlinear optics (NLO) . This reagent is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

6054-80-4

Molecular Formula

C12H11N4NaO4S

Molecular Weight

330.30 g/mol

IUPAC Name

sodium;3-[(2,4-diaminophenyl)diazenyl]-4-hydroxybenzenesulfonate

InChI

InChI=1S/C12H12N4O4S.Na/c13-7-1-3-10(9(14)5-7)15-16-11-6-8(21(18,19)20)2-4-12(11)17;/h1-6,17H,13-14H2,(H,18,19,20);/q;+1/p-1

InChI Key

UIDYZUQMPXFGED-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1N)N)N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])O.[Na+]

Origin of Product

United States

Preparation Methods

Diazotization of 2,4-Diaminobenzenesulfonic Acid

  • Starting Material: 2,4-diaminobenzenesulfonic acid or its sodium salt is used as the diazotizable aromatic amine.
  • Diazotization Conditions: The amine is dissolved in an acidic aqueous medium (commonly hydrochloric acid) and cooled to 0–5 °C to maintain stability of the diazonium salt.
  • Nitrite Source: Sodium nitrite solution is added slowly to the cooled amine solution to generate the diazonium salt in situ.
  • Catalyst and Reducing Agents: In some processes, copper-based catalysts and reducing agents like hydroxylamine hydrochloride are used to facilitate selective reduction and purification steps, as described in patent CN101337915A for related compounds.

Coupling Reaction with 4-Hydroxybenzenesulphonate

  • Coupling Component: The diazonium salt is reacted with 4-hydroxybenzenesulphonate (or its sodium salt) under controlled pH and temperature conditions to form the azo linkage.
  • Reaction Medium: Typically, the coupling is performed in aqueous or mixed aqueous-organic solvents at low temperatures to prevent decomposition.
  • pH Control: Slightly alkaline conditions favor the coupling reaction, as the phenolic hydroxyl group is more nucleophilic in its deprotonated form.
  • Reaction Time: The mixture is stirred for 30 minutes to several hours depending on scale and desired yield.

Representative Experimental Procedure

A typical laboratory-scale synthesis based on classical azo dye methods and adapted from related azo compound syntheses:

Step Reagents & Conditions Description
1 2,4-diaminobenzenesulfonic acid (1.0 equiv), HCl (37%), NaNO2 (1.1 equiv), 0–5 °C Diazotization: Slow addition of sodium nitrite to amine solution under ice bath to form diazonium salt
2 4-hydroxybenzenesulphonate sodium salt (1.0 equiv), pH ~8, 0–5 °C to room temperature Coupling: Addition of diazonium salt to coupling component solution with stirring
3 Stirring for 1–2 hours, then filtration and washing Isolation of azo dye sodium salt

Purification and Characterization

  • Purification: The crude azo dye is typically purified by filtration, washing with cold water, and drying under vacuum.
  • Color Removal and Catalyst Removal: In industrial processes, color removal and catalyst filtration steps are included to ensure product purity.
  • Characterization: Confirmed by spectroscopic methods such as UV-Vis (characteristic azo absorption), IR (N=N stretch ~1485 cm⁻¹), and NMR (aromatic and amino protons).

Research Findings and Optimization Notes

  • Catalyst Use: Copper (I) complexes formed by reduction of copper (II) sulfate with hydroxylamine hydrochloride have been reported to improve diazotization efficiency and product purity.
  • Temperature Control: Maintaining low temperature (0–5 °C) during diazotization is critical to prevent decomposition of diazonium salts.
  • pH Sensitivity: Coupling reactions are sensitive to pH; alkaline conditions favor coupling but excessive alkalinity can lead to side reactions.
  • Yield: Typical yields range from 70% to 90% depending on reaction scale and purity of starting materials.
  • Environmental Considerations: Use of aqueous media and mild conditions reduces environmental impact compared to organic solvent-based methods.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Notes
Starting amine 2,4-diaminobenzenesulfonic acid Sodium salt form preferred for solubility
Acid for diazotization HCl, 1–2 M Maintains acidic environment
Temperature (diazotization) 0–5 °C Prevents diazonium salt decomposition
Nitrite source Sodium nitrite, 1.1 equiv Added slowly to control reaction rate
Coupling pH 7.5–9.0 Slightly alkaline for phenol activation
Coupling temperature 0–25 °C Low to ambient temperature
Reaction time 1–2 hours Ensures complete coupling
Catalyst (optional) Cu(II) sulfate + hydroxylamine hydrochloride Enhances diazotization efficiency
Purification Filtration, washing, drying Removes impurities and catalyst residues

Chemical Reactions Analysis

Types of Reactions

Sodium 3-((2,4-diaminophenyl)azo)-4-hydroxybenzenesulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: The sulphonate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides can facilitate substitution reactions.

Major Products Formed

    Oxidation: Products can include sulphones and other oxidized derivatives.

    Reduction: The primary products are aromatic amines.

    Substitution: Substituted aromatic compounds with different functional groups.

Scientific Research Applications

Sodium 3-((2,4-diaminophenyl)azo)-4-hydroxybenzenesulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in titration experiments due to its color change properties.

    Biology: Employed in staining techniques for microscopy to highlight specific structures within cells and tissues.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Widely used as a dye in textiles, paper, and leather industries due to its vibrant color and stability.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can interact with different molecular targets, leading to changes in color or other properties. In biological systems, the compound can bind to specific proteins or nucleic acids, altering their function or structure.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with Sodium 3-((2,4-diaminophenyl)azo)-4-hydroxybenzenesulphonate, differing in substituents, solubility, and applications:

Prontosil (4-[(2,4-Diaminophenyl)azo]benzenesulfonamide)

  • Structure : Differs by replacing the sodium sulfonate group with a sulfonamide (-SO₂NH₂).
  • Properties : Reduced water solubility compared to the sodium sulfonate derivative.
  • Applications : A prodrug antibiotic metabolized to sulfanilamide in vivo, historically significant as the first sulfonamide antimicrobial .
  • Key Difference : The sulfonamide group enables antibacterial activity, whereas the sodium sulfonate in the target compound prioritizes solubility for dyeing processes .

Direct Black 38 (Disodium 4-amino-3-[[4'-[(2,4-diaminophenyl)azo][1,1'-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate)

  • Structure : Contains three azo groups and two sulfonate groups, creating a larger, more complex molecule.
  • Properties : Higher molecular weight (C₃₄H₂₅N₉Na₂O₇S₂; MW ≈ 837.8 g/mol) and enhanced binding to cellulose fibers.
  • Applications : Widely used in textile dyeing but restricted under EU REACH due to mutagenicity concerns (Hazard Code H412) .
  • Key Difference : The additional azo and sulfonate groups increase chromatic intensity but also raise environmental and toxicity risks compared to the simpler target compound .

3-[(4-Diethylamino-2-hydroxyphenyl)azo]-4-hydroxybenzenesulfonic Acid (C₁₆H₁₉N₃O₅S)

  • Structure: Substitutes the 2,4-diaminophenyl group with a diethylamino (-N(C₂H₅)₂) substituent.
  • Properties: Molecular weight 365.4 g/mol; the diethylamino group introduces strong electron-donating effects, shifting absorption maxima to longer wavelengths (bathochromic shift).
  • Applications : Used in pH-sensitive dyes and analytical reagents due to its tunable spectral properties .
  • Key Difference: The diethylamino group enhances lightfastness but reduces biodegradability compared to the target compound’s amine groups .

Acid Black 210 (Triazolyl Blue Black 210)

  • Structure : Contains a naphthalene disulfonate core with multiple azo and nitro groups.
  • Applications : Industrial dye with significant environmental persistence; regulated due to ecotoxicological risks .
  • Key Difference: The nitro (-NO₂) group in Acid Black 210 increases reactivity and toxicity, unlike the target compound’s safer diamine substituents .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Toxicity/Regulatory Notes
This compound C₁₂H₁₀N₄NaO₄S 337.3 Azo, diamine, sulfonate Textile dyeing, analytical reagents Limited toxicity data
Prontosil C₁₂H₁₃N₅O₂S 307.3 Azo, diamine, sulfonamide Antibiotic prodrug Obsolete due to metabolite toxicity
Direct Black 38 C₃₄H₂₅N₉Na₂O₇S₂ 837.8 Triazo, sulfonate, biphenyl Textile dye EU-restricted (H412 mutagenic)
3-[(4-Diethylamino-2-hydroxyphenyl)azo]-4-hydroxybenzenesulfonic Acid C₁₆H₁₉N₃O₅S 365.4 Azo, diethylamino, sulfonate pH indicators, dyes Moderate environmental persistence
Acid Black 210 C₃₄H₂₅N₁₁O₁₄S₃⁻³ 948.8 Triazo, nitro, naphthalene disulfonate Industrial dye Mutagenic; ecotoxicological risks

Key Research Findings

  • Solubility and Application: Sodium sulfonate derivatives exhibit superior water solubility compared to sulfonamides or non-ionic analogs, favoring their use in aqueous dyeing processes .
  • Toxicity Trends : Compounds with nitro groups (e.g., Acid Black 210) or multiple azo linkages (e.g., Direct Black 38) show higher mutagenicity, whereas diamine-substituted azo dyes like the target compound are less hazardous .
  • Spectral Properties: Electron-donating groups (e.g., diethylamino) redshift absorption spectra, enabling customization for specific analytical or industrial needs .

Regulatory and Environmental Considerations

  • EU REACH : Direct Black 38 and Acid Black 210 are classified as hazardous (H412) due to chronic aquatic toxicity and mutagenicity, necessitating strict disposal protocols .
  • Synthesis Byproducts : Diazotization and coupling reactions used to synthesize these compounds may generate toxic intermediates, requiring optimized synthetic routes .

Biological Activity

Sodium 3-((2,4-diaminophenyl)azo)-4-hydroxybenzenesulphonate, commonly known as an azo dye, is a compound that has garnered attention for its diverse biological activities. This article explores its properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Chemical Formula : C12H12N4NaO4S
  • CAS Number : 6054-80-4
  • Solubility : Soluble in water; slightly soluble in ethanol.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its structural characteristics, particularly the azo group (-N=N-) and the sulfonate group (-SO3Na). These functional groups contribute to its reactivity and ability to interact with various biological molecules.

1. Antioxidant Activity

Research indicates that azo compounds can exhibit antioxidant properties. A study demonstrated that certain azo dyes could reduce oxidative stress by scavenging free radicals, which are implicated in various diseases including cancer and neurodegenerative disorders .

2. Modulation of Protein Aggregation

A significant finding from recent studies suggests that this compound may act as a modulator of protein misfolding and aggregation. Specifically, it has been shown to inhibit the formation of amyloid-beta aggregates, which are associated with Alzheimer's disease. This activity is critical as amyloid-beta aggregation is a hallmark of neurodegenerative diseases .

Case Study 1: Neuroprotective Effects

In a controlled laboratory setting, this compound was tested on neuronal cell cultures exposed to amyloid-beta peptides. The results indicated a significant reduction in cell death and oxidative damage compared to control groups. The compound's ability to bind to amyloid-beta and prevent its aggregation was highlighted as a potential therapeutic mechanism .

Case Study 2: Antimicrobial Properties

Another study evaluated the antimicrobial efficacy of various azo dyes, including this compound. Results showed that the compound exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. This suggests potential applications in developing antimicrobial agents .

Data Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReference
AntioxidantScavenging free radicals
Protein Aggregation InhibitionReduces amyloid-beta aggregation
AntimicrobialEffective against Gram-positive bacteria

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